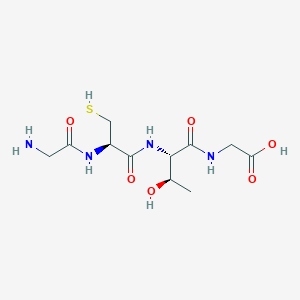
Glycyl-L-cysteinyl-L-threonylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-cysteinyl-L-threonylglycine is a tetrapeptide composed of glycine, cysteine, threonine, and another glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-cysteinyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Carbodiimides like DCC or DIC are used for coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide bonds.
Scientific Research Applications
Glycyl-L-cysteinyl-L-threonylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of Glycyl-L-cysteinyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, which play a crucial role in protein folding and stability. The peptide may also interact with enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
Cyclo(-L-glycyl-L-2-allylproline): A synthetic analog of cyclic glycine-proline.
Uniqueness
Glycyl-L-cysteinyl-L-threonylglycine is unique due to its specific sequence and the presence of cysteine and threonine residues, which confer distinct chemical and biological properties
Properties
CAS No. |
887926-57-0 |
|---|---|
Molecular Formula |
C11H20N4O6S |
Molecular Weight |
336.37 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H20N4O6S/c1-5(16)9(11(21)13-3-8(18)19)15-10(20)6(4-22)14-7(17)2-12/h5-6,9,16,22H,2-4,12H2,1H3,(H,13,21)(H,14,17)(H,15,20)(H,18,19)/t5-,6+,9+/m1/s1 |
InChI Key |
PDJLPFUOLUNWSL-JHEQGTHGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CS)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CS)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)

![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
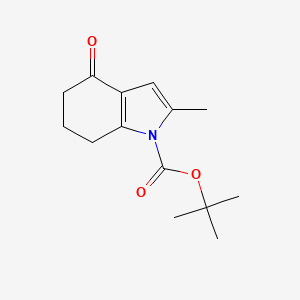
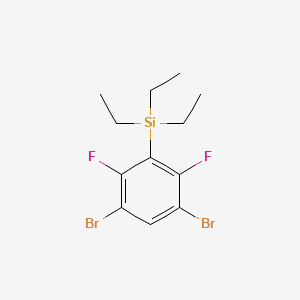
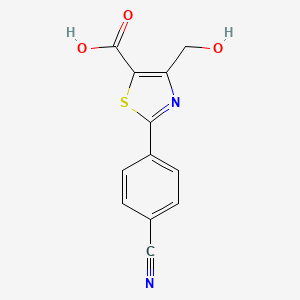
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
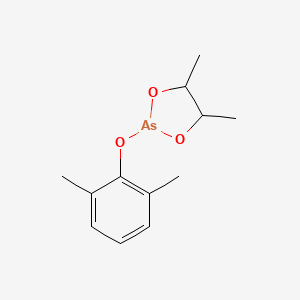
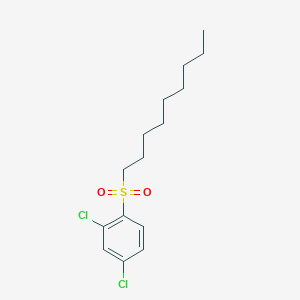
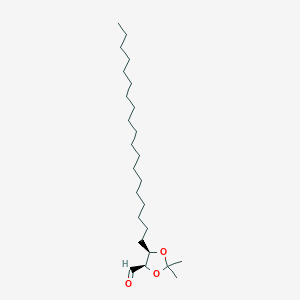
![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)

